molecular formula C9H11BrF3NO2 B2726630 1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one CAS No. 2031268-68-3

1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one

Cat. No.: B2726630
CAS No.: 2031268-68-3
M. Wt: 302.091
InChI Key: UNAVNHUHKPFMIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one is a chemical compound with the molecular formula C9H11BrF3NO2 and a molecular weight of 302.09 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a bromoacetyl group and a trifluoroethanone moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one typically involves the reaction of piperidine derivatives with bromoacetyl bromide and trifluoroacetone under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-[4-(2-bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrF3NO2/c10-5-7(15)6-1-3-14(4-2-6)8(16)9(11,12)13/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAVNHUHKPFMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)CBr)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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